1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that features a piperidine ring, a triazolopyrimidine moiety, and a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylaniline group and the triazolopyrimidine moiety. Common reagents used in these reactions include aniline derivatives, piperidine, and triazolopyrimidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine moiety and are known for their kinase inhibitory activity.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties and are used in various therapeutic applications.
Dimethylaniline derivatives: These compounds are known for their diverse chemical reactivity and are used in the synthesis of dyes, pharmaceuticals, and other organic materials.
Uniqueness
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-5-6-17(8-15(14)2)24-18-4-3-7-25(12-18)19(27)9-16-10-21-20-22-13-23-26(20)11-16/h5-6,8,10-11,13,18,24H,3-4,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBPZCCMSPFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN4C(=NC=N4)N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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